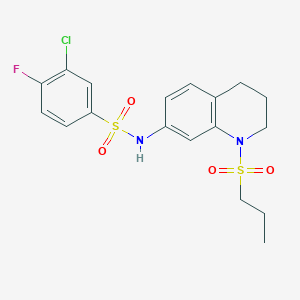

3-chloro-4-fluoro-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "3-chloro-4-fluoro-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide" belongs to a class of sulfonamide derivatives known for their diverse biological activities. These compounds are often investigated for their potential use in medicinal chemistry due to their ability to interact with various biological targets.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-4-fluoro-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide typically involves multi-step organic synthesis:

Starting Materials: : The synthesis begins with commercially available starting materials such as 3-chloro-4-fluorobenzenesulfonamide and 1-propylsulfonyl-1,2,3,4-tetrahydroquinoline.

Coupling Reaction: : The key step involves a coupling reaction between the sulfonamide and quinoline derivatives, typically facilitated by a coupling agent such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as DIPEA (N,N-Diisopropylethylamine).

Reaction Conditions: : The reaction is usually carried out in an organic solvent such as dichloromethane (DCM) or dimethylformamide (DMF) under mild conditions.

Industrial Production Methods

For industrial-scale production, the synthetic route is optimized for yield and efficiency. Catalysts and automation in reactors can enhance the production efficiency. The purification of the final product typically involves crystallization or chromatography techniques.

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: : The compound can undergo oxidation reactions at specific functional groups. For example, the tetrahydroquinoline moiety can be oxidized to its corresponding quinoline derivative under controlled conditions.

Reduction: : The sulfonyl group can be selectively reduced to yield sulfoxides or thiols.

Substitution: : Halogen atoms (chlorine and fluorine) on the benzene ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: : Using oxidizing agents such as mCPBA (meta-Chloroperoxybenzoic acid) or Swern oxidation reagents.

Reduction: : Employing reducing agents like LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride).

Substitution: : Utilizing nucleophiles such as amines, thiols, or alkoxides.

Major Products

Depending on the reaction conditions and reagents, major products can include:

Oxidized derivatives of the quinoline moiety.

Reduced sulfonyl or sulfonamide derivatives.

Substituted benzene ring products.

Applications De Recherche Scientifique

Chemistry

Organic Synthesis: : The compound is used as an intermediate in the synthesis of complex molecules.

Catalyst Development: : It serves as a ligand in catalysis for various organic transformations.

Biology

Enzyme Inhibition: : It is explored as a potential inhibitor of enzymes such as carbonic anhydrases and proteases.

Receptor Binding: : Its structure allows it to bind to specific receptors, making it a candidate for drug development.

Medicine

Antimicrobial Activity: : Investigated for its antibacterial and antifungal properties.

Anti-inflammatory: : Potential use as an anti-inflammatory agent due to its interaction with biological pathways.

Industry

Materials Science: : Utilized in the development of novel materials with specific properties.

Pharmaceuticals: : Employed in the production of drugs and therapeutic agents.

Mécanisme D'action

The compound exerts its effects through:

Molecular Targets: : Binding to specific enzymes or receptors.

Pathways Involved: : Modulating pathways related to inflammation, microbial growth, or enzyme inhibition. For example, it may inhibit the activity of carbonic anhydrase, thus affecting pH regulation and metabolic processes.

Comparaison Avec Des Composés Similaires

When comparing 3-chloro-4-fluoro-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide with similar compounds, its uniqueness lies in:

Structural Features: : The combination of chlorofluorobenzene, sulfonamide, and tetrahydroquinoline groups is distinctive.

Biological Activity: : Exhibits unique binding affinities and biological activities that differ from other sulfonamide derivatives.

List of Similar Compounds

3-chloro-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide

4-fluoro-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide

3-chloro-4-fluoro-N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide

In essence, this compound is a fascinating candidate in the realm of medicinal chemistry, offering diverse applications and unique chemical properties. There's no shortage of opportunities for its exploration in various scientific fields.

Activité Biologique

3-Chloro-4-fluoro-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide (CAS Number: 941987-07-1) is a synthetic compound that exhibits significant biological activity due to its unique chemical structure. This compound integrates a chloro group, a sulfonamide moiety, and a tetrahydroquinoline framework, which are known to enhance its pharmacological properties. This article explores its biological activity, synthesis methods, and potential applications based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is C18H20ClFN2O4S2, with a molecular weight of approximately 446.9 g/mol. The presence of both chloro and fluoro substituents is significant for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₂₀ClFN₂O₄S₂ |

| Molecular Weight | 446.9 g/mol |

| CAS Number | 941987-07-1 |

Pharmacological Potential

Research indicates that compounds with a tetrahydroquinoline structure often exhibit various biological activities, including:

- Antimicrobial Activity : Studies have shown that sulfonamide derivatives can inhibit bacterial growth by interfering with folic acid synthesis. The addition of the tetrahydroquinoline moiety may enhance this effect due to increased lipophilicity and cell membrane penetration .

- Antiparasitic Effects : Similar compounds have demonstrated efficacy against protozoan parasites such as Trypanosoma brucei, suggesting potential applications in treating diseases like sleeping sickness.

- Anticancer Properties : Some research has indicated that sulfonamide derivatives can exhibit cytotoxic effects on cancer cell lines. The specific interactions of the chloro and fluoro groups may contribute to these effects by altering the compound's binding affinity to target proteins involved in tumor growth.

The biological activity of this compound is likely mediated through several mechanisms:

- Enzyme Inhibition : The sulfonamide group can mimic p-amino benzoic acid (PABA), leading to inhibition of dihydropteroate synthase in bacteria.

- Receptor Interaction : The tetrahydroquinoline structure may facilitate binding to specific receptors or enzymes involved in cellular signaling pathways.

Study 1: Antimicrobial Activity

A study conducted on various sulfonamide derivatives, including those with tetrahydroquinoline structures, revealed that they possess significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. The study highlighted that the presence of halogen substituents (like chlorine and fluorine) enhances antibacterial potency due to increased electron-withdrawing effects.

Study 2: Antiparasitic Activity

In vitro studies demonstrated that compounds similar to this compound exhibited effective antiparasitic activity against Trypanosoma brucei. The results suggested that structural modifications could optimize efficacy against parasitic infections .

Study 3: Anticancer Activity

Research published in a pharmacology journal reported that sulfonamide derivatives showed cytotoxic effects on various cancer cell lines. The study indicated that the incorporation of a tetrahydroquinoline moiety could enhance the selectivity and potency against tumor cells while minimizing toxicity to normal cells.

Propriétés

IUPAC Name |

3-chloro-4-fluoro-N-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20ClFN2O4S2/c1-2-10-27(23,24)22-9-3-4-13-5-6-14(11-18(13)22)21-28(25,26)15-7-8-17(20)16(19)12-15/h5-8,11-12,21H,2-4,9-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRABRAUYQAJAOF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCS(=O)(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)C3=CC(=C(C=C3)F)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20ClFN2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.